molecular formula C8H11BrF2N2 B2630947 3-Bromo-1-tert-butyl-4-(difluoromethyl)pyrazole CAS No. 2248367-02-2

3-Bromo-1-tert-butyl-4-(difluoromethyl)pyrazole

Cat. No.: B2630947
CAS No.: 2248367-02-2
M. Wt: 253.091
InChI Key: OIJCNDFTJXLIRF-UHFFFAOYSA-N
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Description

3-Bromo-1-tert-butyl-4-(difluoromethyl)pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with bromine, tert-butyl, and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-1H-pyrazole with tert-butyl lithium and difluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-tert-butyl-4-(difluoromethyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Cross-Coupling: Palladium catalysts and boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrazole derivative, while cross-coupling with a boronic acid can produce a biaryl compound .

Scientific Research Applications

3-Bromo-1-tert-butyl-4-(difluoromethyl)pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-1-tert-butyl-4-(difluoromethyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine and tert-butyl groups contribute to its overall chemical reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-tert-butyl-4-(difluoromethyl)pyrazole is unique due to the presence of both tert-butyl and difluoromethyl groups on the pyrazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-bromo-1-tert-butyl-4-(difluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrF2N2/c1-8(2,3)13-4-5(7(10)11)6(9)12-13/h4,7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJCNDFTJXLIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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